4-乙烯基苄基溴

描述

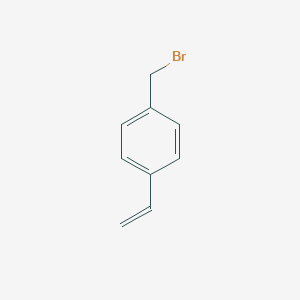

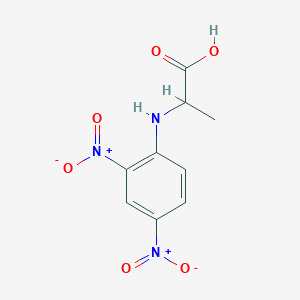

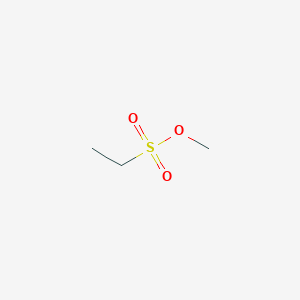

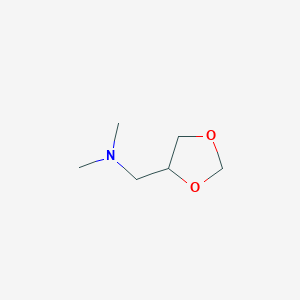

4-Vinylbenzyl bromide (VBBr) is a versatile chemical compound that serves as a precursor for various chemical reactions and polymer synthesis. It is characterized by the presence of a vinyl group attached to a benzyl bromide moiety. This structure allows it to participate in numerous chemical transformations, making it a valuable building block in organic chemistry.

Synthesis Analysis

The synthesis of 4-vinylbenzyl-substituted compounds, such as bis(N-heterocyclic carbene) (NHC)-Pd(II) complexes, has been achieved through transmetallation methods starting from Ag(I)NHC complexes . Additionally, the preparation of polysulfones has been reported through the polycondensation of 4-bromomethylbenzyl bromide with disodium 4,4'-oxydibenzenesulfinate, demonstrating the reactivity of bromomethylbenzyl bromide derivatives in polymer synthesis .

Molecular Structure Analysis

The molecular structure of a compound related to 4-vinylbenzyl bromide, namely (6R,7aS)-1,1-Diphenyl-6-(4-vinylbenzyloxy)tetrahydropyrrolo[1,2-c]oxazol-3(1H)-one, has been characterized by NMR and high-resolution mass spectrometry (HRMS). X-ray crystallography revealed the absence of classical hydrogen bonding, with molecules linked by weak C–H…O contacts .

Chemical Reactions Analysis

4-Vinylbenzyl bromide can undergo photocrosslinking reactions when copolymerized with styrene and other vinyl derivatives. The photochemistry of related benzyl compounds has been studied, showing that radicals play a significant role in the crosslinking process . Furthermore, 4-vinylbenzyl-substituted bis(NHC)-Pd(II) complexes have shown excellent catalytic activity in direct arylation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-vinylbenzyl bromide derivatives can be inferred from studies on related compounds. For instance, the photocrosslinking behavior of copolymers containing VBBr has been investigated, revealing insights into the efficiency of radical formation and hydrogen abstraction . Additionally, the synthesis of liquid crystalline poly(p-vinylbenzyl ether)s containing mesogens has been reported, indicating the potential for creating materials with unique phase behaviors .

科学研究应用

药物递送系统

4-乙烯基苄基溴已被用于通过原子转移自由基多聚加成 (ATRPA) 和可逆加成-断裂链转移 (RAFT) 聚合合成聚(N-乙烯基吡咯烷酮)基聚合物瓶刷。这些两亲性聚合物瓶刷在药物递送应用中显示出潜力,表现出低细胞毒性和有效的细胞摄取,其胶束形成通过各种光谱和显微技术表征了临界胶束浓度和粒径 (Huang et al., 2019).

催化和 CO2 还原

在另一个应用中,研究了相关化合物 4-硝基苄基溴在 CO2 还原中的电化学行为和催化活性。这项研究突出了其作为电合成 4-硝基苯乙酸催化剂的潜在用途,采用 Cu 纳米颗粒/Pd 纳米颗粒/还原氧化石墨烯纳米复合材料修饰的玻碳电极来增强 CO2 电活化 (Mohammadzadeh et al., 2020).

缓蚀

衍生物 4-乙烯基苄基三苯基膦氯化物作为缓蚀剂对盐酸溶液中的低碳钢的功效进行了研究,显示出显着的缓蚀效率。这项研究为工业应用中的腐蚀控制提供了有价值的见解 (Nahlé et al., 2008).

抗菌表面

4-乙烯基苄基溴也参与了抗菌表面的创建。合成了交联的聚(4-乙烯基苄基氯)微球,并用季铵盐 (QAS) 修饰,以表现出对大肠杆菌的永久抗菌性能,展示了其在开发抗菌材料中的用途 (Cheng et al., 2006).

燃料电池膜

燃料电池阴离子交换膜 (AEM) 的研究纳入了 4-乙烯基苄基氯衍生物,旨在提高导电性和稳定性。这项工作举例说明了 4-乙烯基苄基溴在通过创新膜技术提高燃料电池性能中的应用 (Ran et al., 2014).

安全和危害

When handling 4-Vinylbenzyl bromide, personal protective equipment/face protection should be worn. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided. The containers should be kept tightly closed in a dry, cool, and well-ventilated place . It is incompatible with strong oxidizing agents .

未来方向

4-Vinylbenzyl bromide and its derivatives have potential applications in various fields. For instance, it has been used in the synthesis of carbazole-based compounds, which are attractive due to their important photochemical and thermal stability and good hole-transport ability . These compounds have potential applications in photodynamic therapy, an emerging non-invasive cancer treatment .

属性

IUPAC Name |

1-(bromomethyl)-4-ethenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br/c1-2-8-3-5-9(7-10)6-4-8/h2-6H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTPQLJUADNBKRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20348714 | |

| Record name | 4-vinylbenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Vinylbenzyl bromide | |

CAS RN |

13368-25-7 | |

| Record name | 4-vinylbenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4-Dioxaspiro[4.6]undeca-6,10-diene](/img/structure/B156767.png)

![Sodium 4-[[4-[(2,4-diaminophenyl)azo]naphthyl]azo]naphthalene-1-sulphonate](/img/structure/B156773.png)